molecular formula C13H16O3 B11887725 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B11887725
M. Wt: 220.26 g/mol
InChI Key: RAAUFPYEEWPBLG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with appropriate reagents. One common method includes the use of anesthesin followed by hydrolysis of the formed ester to yield the desired aldehyde . The reaction conditions often involve maintaining low temperatures and using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

    Reduction: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carbaldehyde

InChI

InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3

InChI Key

RAAUFPYEEWPBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C=O

Origin of Product

United States

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